molecular formula C16H12N4 B15166354 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- CAS No. 645417-81-8

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-

Cat. No.: B15166354
CAS No.: 645417-81-8
M. Wt: 260.29 g/mol
InChI Key: BNTPBNVQOXHDCW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- is a heterocyclic compound that combines the structural features of pyrazole, isoquinoline, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- can be achieved through several methods. One common approach involves the condensation of appropriate pyrazole and isoquinoline derivatives under specific conditions. For instance, the reaction of 3-methyl-1H-pyrazole-5-carboxaldehyde with 4-pyridinylamine in the presence of a suitable catalyst can yield the desired compound . Another method involves the cyclization of 3-methyl-1H-pyrazole-5-carboxylic acid with 4-pyridinylamine under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Reduced derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell survival . The compound’s electronic properties also make it suitable for applications in materials science, where it can facilitate charge transport in organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]quinoline: Similar in structure but differs in the position of the nitrogen atoms in the ring system.

    1H-Pyrazolo[4,3-b]pyridine: Another related compound with a different arrangement of the pyrazole and pyridine rings.

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- is unique due to its specific arrangement of the pyrazole, isoquinoline, and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.

Properties

CAS No.

645417-81-8

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

3-methyl-5-pyridin-4-yl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C16H12N4/c1-10-14-16(20-19-10)13-5-3-2-4-12(13)15(18-14)11-6-8-17-9-7-11/h2-9H,1H3,(H,19,20)

InChI Key

BNTPBNVQOXHDCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=NC=C4

Origin of Product

United States

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